5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
651738-82-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-7-phenylhept-1-en-3-one |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3 |
InChI Key |
GTUJIJHKUFWXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework and the elucidation of stereochemical relationships. For a molecule with the complexity of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous structural assignment. oak.go.krnih.gov
One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide the foundational data for structural elucidation. uvic.ca
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration provides the number of protons of a particular type, and the multiplicity (splitting pattern) reveals the number of neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinylic protons, the methyl protons, the methylene (B1212753) protons, the methine proton at the stereocenter bearing the hydroxyl group, and the aromatic protons of the phenyl group.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. Key signals would include those for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, the aliphatic carbons, and the aromatic carbons. cdnsciencepub.comresearchgate.net
The DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is crucial for assigning the signals in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Carbon Type (DEPT) |
| 1 | ~5.9-6.1 (m) | ~125-128 | CH₂ |
| 2 | - | ~145-148 | C |
| 2-CH₃ | ~1.8-2.0 (s) | ~18-22 | CH₃ |
| 3 | - | ~200-205 | C=O |
| 4 | ~2.7-2.9 (m) | ~45-50 | CH₂ |
| 5 | ~4.0-4.2 (m) | ~68-72 | CH |
| 6 | ~1.7-1.9 (m) | ~38-42 | CH₂ |
| 7 | ~2.6-2.8 (m) | ~30-35 | CH₂ |
| 8 (C-1') | - | ~140-142 | C |
| 9 (C-2'/6') | ~7.1-7.3 (m) | ~128-130 | CH |
| 10 (C-3'/5') | ~7.1-7.3 (m) | ~128-130 | CH |
| 11 (C-4') | ~7.0-7.2 (m) | ~125-127 | CH |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and defining the stereochemistry of the molecule. slideshare.netyoutube.comepfl.ch
Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. fabad.org.tr For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the spin systems within the molecule, such as the ethylphenyl fragment and the connection between the C-4 methylene and the C-5 methine.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with their directly attached carbons. epfl.chcolumbia.edu This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chcolumbia.edu This experiment is crucial for connecting the different spin systems identified by COSY and for identifying quaternary carbons. For example, HMBC would show correlations from the methyl protons at C-2 to the carbonyl carbon at C-3 and the olefinic carbon at C-2.
Nuclear Overhauser Effect SpectroscopY (NOESY) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. chemicalbook.com This is particularly useful for determining stereochemistry, such as the geometry of the double bond and the relative stereochemistry of the chiral center at C-5.
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Proton (Position) | Correlated Nucleus (Position) | Information Gained |
| COSY | H-4 | H-5 | Connectivity of the aliphatic chain |
| H-6 | H-5, H-7 | Connectivity around the chiral center | |
| H-7 | H-6, H-9/10 | Connectivity to the phenyl group | |
| HSQC | H-1 | C-1 | Direct C-H attachment |
| H-5 | C-5 | Direct C-H attachment | |
| H-9/10/11 | C-9/10/11 | Direct C-H attachments in the phenyl ring | |
| HMBC | H-1 | C-2, C-3 | Connectivity across the double bond and to the carbonyl |
| H-4 | C-3, C-5, C-6 | Connectivity around the carbonyl and chiral center | |
| H-7 | C-8, C-9/10 | Connectivity of the aliphatic chain to the phenyl ring | |
| NOESY | H-4 | H-5 | Spatial proximity, aiding in conformational analysis |
| H-5 | H-6, H-7 | Spatial proximity, aiding in stereochemical assignment |
Solvent Effects and Temperature Dependencies in NMR Spectroscopy
The choice of solvent can influence the chemical shifts of protons and carbons, particularly those involved in hydrogen bonding, such as the hydroxyl group at C-5. carta-evidence.org Running NMR spectra in different solvents (e.g., chloroform-d, methanol-d₄, DMSO-d₆) can help to identify labile protons and provide insights into intermolecular interactions. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. libretexts.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass of the molecular ion. nih.gov This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimental exact mass with the theoretical mass calculated for the proposed formula (C₁₄H₁₈O₂).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing detailed structural information. The fragmentation of ketones is often characterized by specific cleavage patterns. libretexts.orgyoutube.comlibretexts.org For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. youtube.com This could result in the loss of the ethylphenyl side chain or the vinylmethyl group.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. youtube.com
Dehydration: The loss of a water molecule from the hydroxyl group at C-5 is another probable fragmentation pathway. nih.gov
The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the connectivity of the different functional groups. fabad.org.tr
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that serves as a molecular fingerprint.
For this compound, the key functional groups are the hydroxyl (-OH) group, the α,β-unsaturated ketone, the vinyl group (C=CH₂), and the phenyl group. The presence of conjugation in the ketone system significantly influences the position of the carbonyl (C=O) stretching band. Conjugation with a carbon-carbon double bond lowers the vibrational frequency of the carbonyl group by about 25-30 cm⁻¹ compared to a simple saturated ketone. libretexts.org This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond.
The IR spectrum of this compound is expected to display several characteristic absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹. mdpi.com The C=O stretch of the α,β-unsaturated ketone is anticipated to be a strong, sharp peak in the range of 1685-1666 cm⁻¹. libretexts.orgorgchemboulder.com This is distinct from saturated aliphatic ketones, which absorb at a higher frequency of around 1715 cm⁻¹. orgchemboulder.compressbooks.pub
Other significant absorptions include those for the C=C bonds of the vinyl group and the phenyl ring, typically found in the 1650-1550 cm⁻¹ region. researchgate.netresearchgate.net The stretching vibrations for the sp²-hybridized C-H bonds of the vinyl and phenyl groups are expected above 3000 cm⁻¹, while the sp³-hybridized C-H stretches from the alkyl portions of the molecule will appear just below 3000 cm⁻¹. pressbooks.pub
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| α,β-Unsaturated Ketone | C=O Stretch | 1685 - 1666 | Strong |
| Alkene (Vinyl) | C=C Stretch | ~1640 | Medium |
| Phenyl | C=C Stretch | ~1600, ~1450 | Medium to Weak |
| Vinyl & Phenyl | =C-H Stretch | 3100 - 3000 | Medium |
| Alkyl | -C-H Stretch | 3000 - 2850 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems known as chromophores. libretexts.org The primary chromophore in this compound is the α,β-unsaturated ketone system (enone), which also includes the phenyl group in its conjugated system.
Molecules containing α,β-unsaturated carbonyls typically exhibit two characteristic electronic transitions that are accessible by UV-Vis spectroscopy: a π → π* transition and an n → π* transition. researchgate.net
π → π Transition:* This is a high-intensity absorption (large molar absorptivity, ε) resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For enones, this transition is typically observed in the range of 210-250 nm. The presence of additional conjugation, such as the phenyl group, can shift this absorption to longer wavelengths (a bathochromic or red shift).
n → π Transition:* This is a low-intensity absorption (small ε) that involves promoting a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. This transition occurs at longer wavelengths than the π → π* transition, typically in the range of 300-350 nm. nih.gov
The exact position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used for the analysis. The extended conjugation involving the phenyl group in the target molecule would be expected to cause a bathochromic shift in the π → π* transition compared to a simple acyclic enone.
Table 2: Typical UV-Vis Absorptions for α,β-Unsaturated Ketone Chromophores
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Electron Promotion |
| π → π | 210 - 250 | High (>10,000) | π bonding → π antibonding |
| n → π | 300 - 350 | Low (10 - 100) | Non-bonding → π antibonding |
Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)
The presence of a chiral center at the C5 position (the carbon bearing the hydroxyl group) means that this compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical methods are essential for distinguishing between these enantiomers and assigning the absolute configuration of a chiral molecule.
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this differential absorption (Δε) against wavelength. While a UV-Vis spectrum is identical for both enantiomers of a chiral compound, their ECD spectra are perfect mirror images. A positive peak in the spectrum of one enantiomer will be a negative peak of equal magnitude in the spectrum of the other.
By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations for both the R and S configurations, an unambiguous assignment of the absolute configuration can be made. researchgate.net This method provides a reliable alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique requires the molecule to be in a well-ordered, single-crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern.
Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined. This yields highly accurate data on bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound, X-ray crystallography can unequivocally establish the absolute configuration (R or S) of the C5 stereocenter. This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or if high-quality data is collected using a specific X-ray wavelength (e.g., from a copper anode). The resulting structural model provides an unambiguous depiction of the molecule's arrangement in three-dimensional space. While no public crystal structure for this compound is currently available, this method remains the gold standard for absolute configuration determination should a suitable crystal be grown.
Synthetic Strategies and Chemical Transformations of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One and Derivatives
Total Synthesis Approaches to the Core Heptenone Structure
The construction of the 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one backbone requires careful planning to control regioselectivity and stereoselectivity. The molecule features a C5 stereocenter, an α,β-unsaturated ketone, and a terminal phenyl group, all of which inform the synthetic strategy.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comlibretexts.org For this compound, the most logical disconnections target the carbon-carbon bonds that are most readily formed by reliable chemical reactions.
A primary disconnection is the C4–C5 bond, which breaks the molecule into two simpler fragments. This disconnection corresponds to an Aldol (B89426) reaction in the forward sense. amazonaws.comlibretexts.orgresearchgate.net The β-hydroxy ketone functionality is a classic hallmark of an aldol addition product. This strategy identifies two key synthons: an enolate derived from methyl vinyl ketone (a d2 synthon) and an electrophilic carbonyl compound, 3-phenylpropanal (B7769412) (an a1 synthon). amazonaws.com
Target Molecule: this compound
Key Disconnection (C4–C5): Aldol reaction
Precursors: Methyl vinyl ketone and 3-phenylpropanal
An alternative disconnection could be considered at the C2–C3 bond, corresponding to a Wittig-type reaction to form the vinyl group, but the aldol approach is generally more direct for constructing the core β-hydroxy ketone framework.
Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wittig, Aldol, Michael Additions)
The forward synthesis relies on robust carbon-carbon bond-forming reactions to assemble the heptenone skeleton. Based on the retrosynthetic analysis, the aldol reaction is the most pivotal transformation.
Aldol Addition: The classic approach involves the reaction of the lithium enolate of methyl vinyl ketone with 3-phenylpropanal. However, controlling the regioselectivity of enolate formation and preventing self-condensation can be challenging.
A more controlled and widely used variant is the Mukaiyama Aldol Reaction . rsc.orgtcichemicals.comnih.gov This Lewis acid-catalyzed reaction occurs between a silyl (B83357) enol ether and a carbonyl compound, providing the desired β-hydroxy carbonyl product, often with high yields. rsc.orgnih.gov In this case, the silyl enol ether of methyl vinyl ketone would be reacted with 3-phenylpropanal in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). rsc.orgnih.gov A vinylogous version of this reaction (VMAR) is also a powerful tool for creating larger fragments with a 1,5-relationship between functional groups. mdpi.comnih.gov
| Reaction | Reactants | Key Features |
| Standard Aldol | Lithium enolate of methyl vinyl ketone + 3-phenylpropanal | Prone to side reactions; requires careful control of conditions. |
| Mukaiyama Aldol | Silyl enol ether of methyl vinyl ketone + 3-phenylpropanal | Lewis acid-catalyzed (e.g., TiCl₄, BF₃·OEt₂); offers better control and yield. nih.gov |
Other C-C bond-forming reactions, while less direct for the primary disconnection, could be employed for synthesizing derivatives:
Wittig/Horner-Wadsworth-Emmons Reaction: Useful for creating the C1=C2 double bond if the synthesis started from a precursor without the vinyl group.
Michael Addition: Could be used to add the phenylethyl group to a suitable α,β-unsaturated acceptor, though this represents a more convergent and potentially more complex route.
Stereoselective and Enantioselective Synthesis Methodologies
The C5 hydroxyl group creates a chiral center, meaning the molecule can exist as two enantiomers. Controlling the stereochemistry at this position is a critical aspect of modern organic synthesis.
Enantioselective synthesis can be achieved by several methods:
Chiral Catalysts: The Mukaiyama aldol reaction can be rendered enantioselective by using a chiral Lewis acid catalyst. This approach directly generates the desired enantiomer of the β-hydroxy ketone.
Substrate Control: If one of the starting materials (the enol ether or the aldehyde) is already chiral, it can direct the stereochemical outcome of the aldol reaction.
Asymmetric Reduction: An alternative strategy involves first synthesizing the corresponding diketone (5-oxo-2-methyl-7-phenylhept-1-en-3-one) and then performing an enantioselective reduction of the C5-ketone. Reagents like those used in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation are effective for this purpose. wikipedia.org The CBS reduction employs a chiral oxazaborolidine catalyst with borane (B79455) to deliver a hydride to one face of the ketone with high selectivity. wikipedia.org
Functional Group Interconversions and Protective Group Chemistry
Once the core structure is assembled, the hydroxyl and ketone groups can be chemically modified. Protective group chemistry is often essential to prevent unwanted side reactions during these transformations. jocpr.comwikipedia.orgpressbooks.pub
Selective Oxidation and Reduction Reactions
The distinct reactivity of the alcohol, ketone, and alkene functional groups allows for selective transformations.
Selective Reduction: The C3 ketone can be selectively reduced to a secondary alcohol in the presence of the C1=C2 alkene. The Luche reduction , which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol (B129727), is highly effective for the 1,2-reduction of α,β-unsaturated ketones, leaving the double bond intact. youtube.com Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce both the alkene and the ketone. stackexchange.com
Selective Oxidation: The secondary alcohol at C5 can be oxidized to the corresponding ketone to furnish a 1,5-dicarbonyl compound. A variety of reagents can achieve this transformation without affecting the enone system. scribd.comresearchgate.netorganic-chemistry.org Mild, selective oxidants include:
Dess-Martin Periodinane (DMP)
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)
Pyridinium (B92312) Chlorochromate (PCC)
Some modern catalytic methods using TEMPO with a co-oxidant also offer high selectivity for the oxidation of secondary alcohols. organic-chemistry.orgorganic-chemistry.org
| Transformation | Reagent(s) | Product | Selectivity Notes |
| Reduction of C3-Ketone | NaBH₄, CeCl₃ (Luche Reduction) | 2-Methyl-7-phenylhept-1-en-3,5-diol | Reduces ketone, preserves alkene. youtube.com |
| Oxidation of C5-Alcohol | DMP, PCC, or Swern Oxidation | 2-Methyl-7-phenylhept-1-ene-3,5-dione | Oxidizes alcohol, preserves enone. scribd.comorganic-chemistry.org |
Hydroxyl and Ketone Protection/Deprotection Strategies
In multi-step syntheses involving derivatives of the title compound, it is often necessary to temporarily "mask" or protect one of the reactive functional groups. jocpr.com
Protecting the Hydroxyl Group: The C5-hydroxyl group can be protected to prevent it from reacting during manipulations of the ketone or other parts of the molecule. Common protecting groups for alcohols include:
Silyl Ethers: (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)). These are robust groups, stable to many reaction conditions but can be easily removed with a fluoride (B91410) source (like TBAF) or acid.
Benzyl (B1604629) Ether (Bn): Introduced using benzyl bromide and a base. It is stable to acidic and basic conditions and is typically removed by hydrogenolysis (H₂, Pd/C).
Acetal/Ketal Groups: While more common for diols, they can be used for single hydroxyls under specific conditions. highfine.com
Protecting the Ketone Group: The C3-ketone can be protected to allow reactions to occur selectively at the hydroxyl or alkene moieties.
Acetals/Ketals: The most common protecting group for ketones is a cyclic acetal, formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. wikipedia.orgpressbooks.pubjove.com This group is stable to basic and nucleophilic reagents (like Grignard or organolithium reagents) and reducing agents (like LiAlH₄), but is readily removed with aqueous acid. wikipedia.orgjove.com
The choice of protecting group is dictated by the planned reaction sequence, ensuring that the group is stable during subsequent steps and can be removed without affecting other parts of the molecule (an orthogonal strategy). jocpr.com
Semi-Synthesis and Late-Stage Functionalization
The strategic modification of complex molecules, particularly those derived from natural sources, is a cornerstone of modern medicinal chemistry and drug discovery. Late-stage functionalization allows for the diversification of molecular scaffolds, enabling the exploration of structure-activity relationships and the development of novel compounds with enhanced properties. This section explores the semi-synthesis of this compound and its derivatives, focusing on derivatization from natural precursors and chemoenzymatic approaches.
Derivatization from Natural Precursors
The structural backbone of this compound shares similarities with naturally occurring compounds known as gingerols, which are the main pungent components of fresh ginger (Zingiber officinale). nih.govresearchgate.net These natural products serve as readily available starting materials for the semi-synthesis of various derivatives. A common transformation of gingerols is their dehydration to form shogaols, a process that can be achieved under thermal or acidic conditions. researchgate.netnih.gov
For instance, 6-gingerol (B72531) can be converted to 6-shogaol (B1671286) through a dehydration reaction, a process that has been well-documented in the literature. researchgate.net This transformation involves the elimination of the hydroxyl group at the C-5 position and the adjacent proton at C-4, leading to the formation of a carbon-carbon double bond. This reaction can be catalyzed by acids such as p-toluenesulfonic acid (pTsOH) in a suitable solvent like toluene (B28343) at elevated temperatures. researchgate.net A similar strategy could be envisioned for the derivatization of a synthetic precursor to this compound, where the hydroxyl group is eliminated to yield an α,β,γ,δ-unsaturated ketone.
Furthermore, the double bond in shogaol derivatives can be selectively hydrogenated. For example, catalytic hydrogenation of 6-shogaol using a palladium on carbon (Pd/C) catalyst can yield 4,5-dihydro-6-shogaol. researchgate.net These transformations highlight the potential for modifying the core structure of gingerol-like compounds to generate a library of derivatives with varied electronic and steric properties.
A hypothetical derivatization of a gingerol analogue to a precursor of this compound could involve similar well-established chemical transformations. For example, starting from a suitable gingerol derivative, a sequence of protection, oxidation, and olefination reactions could be employed to introduce the desired functionalities.
| Precursor | Reagents and Conditions | Product | Reference |
| 6-Gingerol | p-Toluenesulfonic acid, Toluene, 110 °C | 6-Shogaol | researchgate.net |
| 6-Shogaol | H₂, Pd/C, Ethyl Acetate, room temperature | 4,5-Dihydro-6-shogaol | researchgate.net |
| [n]-Dehydrogingerols | HCl, K₂CO₃ | [n]-Shogaols | nih.gov |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex molecules. Enzymes, such as ene-reductases, are particularly useful for the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. nih.govnih.gov
A plausible chemoenzymatic strategy for the synthesis of this compound could involve the enzymatic reduction of a suitable α,β-unsaturated ketone precursor. Enoate reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated C=C bonds. nih.govnih.gov For example, the reduction of 2-cyclohexen-1-one (B156087) can be achieved with high enantioselectivity using YqjM from Bacillus subtilis. nih.gov
In a hypothetical chemoenzymatic synthesis, an α,β-unsaturated ketone precursor to the target molecule could be subjected to an ene-reductase to stereoselectively introduce the hydroxyl group at the C-5 position. The choice of enzyme would be critical to control the stereochemistry of the resulting alcohol. A screening of a library of ene-reductases would likely be necessary to identify an enzyme with the desired activity and selectivity for the specific substrate. nih.gov
Furthermore, multi-enzyme cascade reactions can be employed to carry out several transformations in a single pot. For instance, a two-enzyme system comprising a carboxylic acid reductase (CAR) and a Wittig reagent could be used to synthesize α,β-unsaturated esters from carboxylic acids. rsc.org A similar cascade could potentially be designed to first synthesize an α,β-unsaturated ketone precursor, which is then reduced by an ene-reductase in the same reaction vessel. The reverse reaction, the enzymatic desaturation of a saturated ketone to an α,β-unsaturated ketone, has also been explored, offering another potential biocatalytic route. chemrxiv.org
| Enzyme Class | Reaction Type | Substrate Type | Product Type | Potential Application | Reference |
| Ene-reductase (OYE family) | Asymmetric reduction of C=C bond | α,β-Unsaturated ketones/esters | Chiral saturated ketones/esters | Stereoselective synthesis of the 5-hydroxy group | nih.govnih.gov |
| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acid to aldehyde | Carboxylic acids | Aldehydes | Precursor synthesis for aldol condensation | rsc.org |
Optimization of Reaction Conditions and Yields
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize side products. The synthesis of α,β-unsaturated ketones, such as the backbone of this compound, is often achieved through aldol condensation reactions, specifically the Claisen-Schmidt condensation. aip.orgnih.govacs.orgacs.org The optimization of this reaction involves a systematic variation of several key parameters.
A common approach to synthesize the core structure of the target molecule would be the Claisen-Schmidt condensation of a suitable ketone, such as 5-phenylpentan-2-one, with an α,β-unsaturated aldehyde, like methacrolein, or a related aldol reaction. The optimization of such a reaction would typically involve the following considerations:
Catalyst: The choice of catalyst is crucial. Both acid and base catalysts can be employed. rsc.orgjocpr.com Common base catalysts include alkali metal hydroxides like NaOH and KOH. aip.orgacs.org The concentration of the base can significantly impact the reaction rate and the formation of byproducts. Solid acid catalysts, such as protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN), have also been shown to be effective and offer advantages in terms of ease of separation and recyclability. rsc.org
Solvent: The reaction can be performed in various solvents. Ethanol (B145695) is a common choice for Claisen-Schmidt condensations. aip.org However, greener alternatives and solvent-free conditions, such as grinding the reactants together, have been explored and shown to improve yields and reduce reaction times in some cases. aip.org Micellar media, using surfactants like CTAB or Tween 80, have also been investigated as a green reaction medium, with the choice of surfactant sometimes influencing the reaction outcome. nih.govacs.orgacs.org
Temperature: The reaction temperature can affect the rate of both the desired condensation and potential side reactions. Reactions are often run at room temperature or with gentle heating. aip.orgjocpr.com
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Reaction times can range from a few hours to 24 hours or more, depending on the specific reactants and conditions. aip.orgacs.org
The following table summarizes the optimization of a model Claisen-Schmidt condensation for chalcone (B49325) synthesis, which provides insights applicable to the synthesis of this compound.
| Parameter Varied | Conditions | Yield (%) | Observations | Reference |
| Method | Reflux in Ethanol | 9.2 | Lower yield compared to grinding. | aip.org |
| Grinding (solvent-free) | 32.6 | Higher yield, shorter reaction time, greener method. | aip.org | |
| Solvent | Ethanol | 59 | Michael adduct formed as a side product. | acs.org |
| Water | 70 | No Michael adduct observed. | acs.org | |
| Base Catalyst | NaOH in CTAB solution | Similar yields | Inorganic bases showed comparable results in micellar media. | acs.org |
| KOH in CTAB solution | acs.org | |||
| K₂CO₃ in CTAB solution | acs.org | |||
| KOtBu in CTAB solution | 64 | Comparable to other bases. | acs.org | |
| Catalyst Type | HAlMSN (solid acid) | Excellent | High activity, short reaction time, low temperature, solvent-free. | rsc.org |
Reactivity and Mechanistic Studies of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One
Nucleophilic and Electrophilic Reactions of the Enone Moiety
The enone functionality in 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This 1,4-conjugate addition is a fundamental reaction for this class of compounds, allowing for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Expected nucleophilic additions to the enone system would include reactions with:
Organocuprates: Gilman reagents (R₂CuLi) are soft nucleophiles that selectively add to the β-position of α,β-unsaturated ketones.
Thiols and Amines: These soft nucleophiles readily undergo Michael addition to enones, often under mild basic or acidic conditions.
Enolates and other carbon nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can add to the enone system in the presence of a suitable base.
While the β-carbon is the primary site for nucleophilic attack by soft nucleophiles, hard nucleophiles, such as organolithium and Grignard reagents, may preferentially attack the carbonyl carbon (1,2-addition). The steric hindrance around the carbonyl group, posed by the adjacent methyl group, may influence the regioselectivity of such additions.
The enone moiety can also participate in electrophilic reactions. The oxygen atom of the carbonyl group can be protonated or complexed with a Lewis acid, thereby activating the enone system towards nucleophilic attack. The double bond can also react with electrophiles such as halogens (e.g., Br₂) leading to di-halogenated products.
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The secondary hydroxyl group at the C-5 position is another key reactive site in the molecule. It can undergo a variety of transformations typical of alcohols.
Esterification: The hydroxyl group can be readily acylated to form esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, or through Fischer esterification with a carboxylic acid under acidic catalysis. The esterification of similar hydroxyindole derivatives has been reported, for instance, in the reaction with ethyl chloroacetate (B1199739) or ethyl chloroformate. researchgate.net
Etherification: Conversion of the hydroxyl group to an ether can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then treated with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding a 1,5-diketone. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.
Cyclization Reactions and Formation of Heterocyclic Derivatives
The presence of both a hydroxyl group and an enone system within the same molecule, separated by a flexible alkyl chain, provides the perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.
One potential cyclization pathway is an intramolecular Michael addition of the hydroxyl group onto the enone. This reaction, which can be promoted by either acid or base, would lead to the formation of a six-membered tetrahydropyran (B127337) ring.
Furthermore, the molecule can serve as a precursor for the synthesis of more complex heterocyclic systems. For instance, base-assisted cyclization of related 3-cyanoketones is a known method for preparing 3,5-disubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov Although the target molecule lacks a nitrile group, this highlights the potential for cyclization reactions to form five-membered nitrogen-containing heterocycles if the molecule were to be appropriately functionalized.
A cascade intramolecular Prins/Friedel-Crafts cyclization has been reported for similar structures, such as 2-(2-vinylphenyl)acetaldehydes, to produce 4-aryltetralin-2-ols. beilstein-journals.org This type of reaction involves the formation of a benzyl (B1604629) carbenium ion which then undergoes an intramolecular cyclization. beilstein-journals.org Given the phenyl group in this compound, analogous acid-catalyzed cyclizations leading to substituted tetralone derivatives could be envisioned.
Photochemical and Thermal Transformations
Thermally, the molecule may undergo dehydration of the secondary alcohol, particularly under acidic conditions, to yield a conjugated diene. At higher temperatures, retro-aldol or other fragmentation reactions might be observed.
Catalytic Conversions (e.g., Transition Metal-Catalyzed Reactions)
Transition metal catalysis offers a powerful toolkit for transforming molecules like this compound. The enone and hydroxyl functionalities can both participate in or direct a variety of catalytic processes.
The cycloisomerization of allenyl ketones into furans can be catalyzed by a range of transition metals including Cu(I), Ag, Rh(II), Pd(II), and Ru(II). nih.gov While the target molecule is not an allenyl ketone, this demonstrates the utility of transition metals in promoting cyclization reactions of unsaturated ketones.
Palladium-catalyzed reactions are particularly noteworthy. For instance, Pd(II) catalysts have been shown to be effective in the cycloisomerization of certain allenyl ketones. nih.gov Gold catalysts are also known to activate C-C triple bonds, leading to nucleophilic attack from a carbonyl function and the formation of cyclic intermediates. nih.gov
Metathesis reactions, catalyzed by ruthenium catalysts such as the Hoveyda-Grubbs catalyst, could also be envisioned. lookchem.com For example, a ring-closing metathesis could be possible if the molecule were to be further functionalized with another double bond.
Investigation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms for transformations involving this compound would likely involve a combination of experimental and computational methods. For instance, in the context of cyclization reactions, the proposed mechanisms often involve key intermediates.
In the case of a Prins-type cyclization, the mechanism is thought to proceed through the formation of a stable benzyl carbocation, which is then trapped intramolecularly. beilstein-journals.org The stability of such an intermediate would be a key factor in determining the feasibility and outcome of the reaction.
For transition metal-catalyzed reactions, the mechanism would involve the formation of organometallic intermediates. For example, in gold-catalyzed cyclizations, a furyl-Au species is proposed as an intermediate. nih.gov Similarly, palladium-catalyzed processes are thought to involve furyl-Pd(II) intermediates. nih.gov The identification and characterization of such intermediates, for example through spectroscopic techniques under reaction conditions, would be crucial for understanding and optimizing these catalytic transformations.
Theoretical and Computational Chemistry Investigations of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about a molecule's behavior. For 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute key electronic descriptors. nih.gov
The electronic structure analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (electronegative potential), making them likely sites for electrophilic attack. Conversely, regions with positive electrostatic potential would be susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound The following data is illustrative and based on typical values obtained for similar organic molecules from DFT calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Conformational Analysis and Energy Minimization Studies
The flexibility of the heptenone chain in this compound allows for the existence of multiple conformers. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule, which in turn govern its physical and biological properties.
These studies are typically initiated by a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these initial structures is then subjected to geometry optimization and energy minimization, commonly using DFT or molecular mechanics force fields. The relative energies of the resulting stable conformers are then compared to identify the global minimum and other low-energy structures that may be populated at room temperature. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly influence the conformational preferences and stability. nih.gov
Table 2: Relative Energies of Hypothetical Conformers of this compound This table presents a hypothetical scenario of relative energies for different conformers.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 1 (Global Minimum) | 0.00 | Extended chain with intramolecular H-bond |
| 2 | 1.25 | Folded conformation |
| 3 | 2.50 | Alternate H-bonding pattern |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculations are typically performed on the optimized geometries of the most stable conformers. The predicted chemical shifts are then often scaled or compared to a reference compound (like tetramethylsilane) to improve accuracy. These predictions can aid in the assignment of complex NMR spectra. Machine learning approaches have also emerged as powerful tools for the accurate prediction of NMR chemical shifts. researchgate.netrsc.org
Vibrational Frequencies: The calculation of vibrational frequencies using DFT serves two main purposes: to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These theoretical spectra can be compared with experimental spectra to support the structural assignment of the molecule.
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data This table illustrates how predicted spectroscopic data would be compared to experimental findings. The values are for demonstration purposes.
| ¹H NMR Chemical Shifts (ppm) | ||
|---|---|---|
| Proton | Predicted (GIAO) | Hypothetical Experimental |
| OH | 3.5 | 3.4 |
| CH₃ | 1.9 | 1.8 |
| Vibrational Frequencies (cm⁻¹) | ||
| Vibrational Mode | Predicted (Scaled) | Hypothetical Experimental |
| O-H stretch | 3450 | 3400 |
| C=O stretch | 1680 | 1675 |
Molecular Dynamics Simulations for Conformational Flexibility
While conformational analysis identifies stable, static structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the flexibility of the molecule in a simulated environment, such as in a solvent like water or ethanol (B145695).
In Silico Studies for Predicting Interactions with Biological Targets
In silico methods, such as molecular docking, are widely used to predict and analyze the interactions between a small molecule and a biological macromolecule, typically a protein. These studies are fundamental in drug discovery and chemical biology for identifying potential biological targets and understanding the mechanism of action.
In a molecular docking study of this compound, the molecule would be computationally "docked" into the binding site of a target protein. The docking algorithm would explore various binding poses and orientations, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the energy of the complex. The results can identify the most probable binding mode and provide a quantitative estimate of the binding affinity (e.g., docking score or binding energy). For instance, the hydroxyl and carbonyl groups of the molecule are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein This table provides an example of the kind of data generated from a molecular docking study.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase X | -8.5 | Lys72, Asp184 | Hydrogen bond with OH and C=O |
| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530 | Hydrogen bond with OH, hydrophobic interactions with phenyl ring |
Biological Activity Profiling and Mechanistic Investigations of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One and Its Analogues
Molecular Target Identification and Validation
The initial steps in characterizing the bioactivity of a compound involve identifying and validating its molecular targets. For 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one and its related analogues, this has encompassed studies on enzyme inhibition, receptor binding, and the modulation of key signaling pathways.
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into analogous compounds has highlighted the importance of the hydroxyl and methyl groups in conferring inhibitory activity. While direct studies on this compound are limited, the broader class of hydroxylated phenolic compounds is known to interact with several enzyme families. Phytochemicals, in general, are recognized for their anti-inflammatory effects through the modulation of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For instance, the related compound Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) has been shown to modulate cellular proliferation and carcinogenesis, which are processes regulated by various enzymes. nih.gov
Receptor Binding Assays and Ligand-Receptor Interactions
The interaction between a compound and a cellular receptor is fundamental to eliciting a biological response. Retinoic acid receptor-related orphan receptor γt (RORγt), a significant drug target in autoimmune diseases, possesses a large ligand-binding pocket that accommodates various cholesterol derivatives. nih.gov While direct binding assays for this compound are not extensively documented, the structural features of such heptenone derivatives suggest potential interactions with nuclear receptors or other receptor types. The general mechanism for many phytochemicals involves binding to and modulating the activity of cellular receptors, which in turn can trigger a cascade of downstream effects. nih.gov
Modulation of Signal Transduction Pathways
Signal transduction pathways are crucial for cellular communication and function. A key mechanism by which bioactive compounds exert their effects is through the modulation of these pathways. For example, Plumbagin has been found to be a potent inhibitor of the NF-κB activation pathway. nih.gov This pathway is central to the inflammatory response. Similarly, methyl-1-hydroxy-2-naphthoate, another hydroxylated aromatic compound, has been shown to suppress the NF-κB, JNK, and p38 MAPK signaling pathways in macrophages. nih.gov These findings suggest that this compound could potentially modulate similar inflammatory signaling cascades.
Cellular Mechanistic Studies
Understanding a compound's effect at the cellular level provides deeper insight into its biological function. Key areas of investigation include the induction of apoptosis and the modulation of oxidative stress.
Research on Plumbagin demonstrates that inhibition of the NF-κB pathway can lead to the potentiation of apoptosis, or programmed cell death, induced by cytokines and chemotherapeutic agents. nih.gov This is a critical mechanism for anti-cancer activity. The modulation of cellular proliferation is a known effect of compounds that interfere with NF-κB signaling. nih.gov
Anti-Inflammatory Mechanisms (in vitro studies)
The anti-inflammatory properties of various phytochemicals are well-documented. nih.gov These effects are often mediated through the inhibition of inflammatory mediators and enzymes. For example, 5-demethylnobiletin and its metabolites have demonstrated the ability to inhibit the production of nitric oxide (NO) and decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. semanticscholar.org Phenylheptatriyne has also been shown to inhibit nitrite (B80452) and PGE2 production in BV2 and RAW264.7 cells. mdpi.com Given the structural similarities, it is plausible that this compound exhibits similar anti-inflammatory mechanisms.
Table 1: Anti-Inflammatory Activity of Related Compounds
| Compound | Cell Line | Key Findings |
|---|---|---|
| 5-demethylnobiletin | RAW 264.7 | Inhibited NO production, decreased iNOS and COX-2 gene expression. semanticscholar.org |
| Phenylheptatriyne | BV2, RAW264.7 | Inhibited nitrite and PGE2 production. mdpi.com |
| Methyl-1-hydroxy-2-naphthoate | Murine Macrophages | Inhibited release of NO, IL-1β, and IL-6; inhibited iNOS and COX-2 protein expression. nih.gov |
Antioxidant Activity Investigations (in vitro assays)
Antioxidant activity is a common feature of phenolic compounds, attributed to their ability to scavenge free radicals. The compound (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, an analogue, has been identified as having antioxidant activity. glpbio.com The antioxidant capacity of such molecules is often linked to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov Furthermore, some compounds can exert antioxidant effects by inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). semanticscholar.orgmdpi.com
Table 2: Investigated Antioxidant Mechanisms
| Mechanism | Compound Example | Reference |
|---|---|---|
| Radical Scavenging | (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one | glpbio.com |
| Induction of HO-1 | 5-demethylnobiletin and its metabolites | semanticscholar.org |
| Induction of HO-1 | Phenylheptatriyne | mdpi.com |
Anticancer/Cytotoxic Mechanisms (cell line studies)
A variety of analogues of this compound have been investigated for their potential as anticancer agents, demonstrating a range of cytotoxic activities across numerous human cancer cell lines. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Nitrogenous heterocycles, including derivatives of imidazole (B134444) and oxazolone, have shown significant cytotoxic effects. For instance, in a study on a panel of cancer cell lines, compounds designated as 8 and 9 were particularly effective against the triple-negative breast cancer cell line MDA-MB-231 and the leukemia cell line HL60. nih.gov Compound 9 was found to induce caspase 3/7-dependent apoptosis and interfere with tubulin polymerization in MDA-MB-231 cells. nih.gov Notably, some of these compounds displayed selective cytotoxicity, with a higher impact on cancer cells compared to non-malignant cell lines like MCF-10A breast epithelial cells. nih.gov
Similarly, farnesyloxycoumarin derivatives have been identified as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer development. These compounds exhibited cytotoxic and anti-tumor activity against various cell lines, including those for prostate cancer (PC-3, DU145), melanoma (M4Beu, SK-MEL-28), lung cancer (QU-DB, A549), and ovarian carcinoma (CH1). researchgate.net The cytotoxic effects were dose- and time-dependent, leading to apoptosis and DNA damage in PC-3 cells, which also underwent G1 phase cell cycle arrest. researchgate.net
Other classes of analogues with demonstrated anticancer potential include:
Quinoxaline derivatives: Several compounds in this class showed promising inhibitory action on HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with some exhibiting IC50 values lower than the reference drug doxorubicin. nih.gov
Oxazolopyrimidinone derivatives: Designed as analogues of the iron chelator deferiprone, these compounds were tested for their ability to inhibit the proliferation of human Bcr-Abl+ leukemia cells (K562). nih.gov
Palladium(II) complexes: Complexes with thiazine (B8601807) and thiazoline (B8809763) derivative ligands showed moderate cytotoxic effects against epithelial cervix carcinoma (HeLa), promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937) cell lines. mdpi.com The presence of bulky phenyl groups on the ligands appeared to enhance cytotoxicity and the induction of apoptosis. mdpi.com
Sulfonyl-α-L-amino acid derivatives: A series of these compounds displayed antiproliferative activity against a panel of human cancer cell lines including MCF7, HEPG2 (hepatocellular carcinoma), HCT116, and PaCa2 (pancreatic carcinoma). ekb.eg
The table below summarizes the cytotoxic activities of various analogues.
Table 1: Cytotoxic Activity of Selected Analogues
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| Nitrogenous Heterocycle | Compound 8 | MDA-MB-231 | 4.7 µM | nih.gov |
| Nitrogenous Heterocycle | Compound 9 | MDA-MB-231 | 17.02 µM | nih.gov |
| Nitrogenous Heterocycle | Compound 8 | HL60 | 9.23 µM | nih.gov |
| Nitrogenous Heterocycle | Compound 9 | HL60 | 8.63 µM | nih.gov |
| Farnesyloxycoumarin | Compound 7f | PC-3 | 22-31 µg/mL | researchgate.net |
| Zelkovamycin Analogue | Compounds 21-23 | Huh-7 | >50 µM | mdpi.com |
| Quinoxaline Derivative | Compound 11a | MCF-7 | 2.3 µg/mL | nih.gov |
| Quinoxaline Derivative | Not Specified | HCT-116 | 1.9 µg/mL | nih.gov |
| Palladium(II) Complex | PdDPhPzTn | HeLa | 62.74 ± 6.45 µM | mdpi.com |
| Palladium(II) Complex | PdDPhPzTn | HL-60 | 46.39 ± 3.99 µM | mdpi.com |
| Sulfonyl-α-L-amino acid | Compound 5 | HEPG2 | 51.9 µg/mL | ekb.eg |
| Sulfonyl-α-L-amino acid | Compound 14 | MCF7 | 54.2 µg/mL | ekb.eg |
Antimicrobial and Antiviral Activity Mechanisms (in vitro studies)
Analogues of this compound have also been evaluated for their efficacy against microbial and viral pathogens. These studies highlight the potential for developing new therapeutic agents from this chemical family to combat infectious diseases.
In the realm of antibacterial research, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Hydrazone derivatives, in particular, showed potent activity. A hydrazone with a 5-nitrothien-2-yl fragment surpassed the control antibiotic cefuroxime (B34974) against nearly all tested strains. nih.gov Another hydrazone with a benzylidene moiety was highly effective against Staphylococcus aureus, with an inhibitory concentration significantly lower than that of cefuroxime. nih.gov Furthermore, some of these compounds exhibited bactericidal properties and were effective in disrupting biofilms formed by S. aureus and Escherichia coli. nih.gov Additionally, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and screened against a panel of susceptible and resistant bacteria. nih.gov
With respect to antiviral activity, several classes of analogues have shown promise. Pyrazolo[3,4-d]pyrimidine analogues of toyocamycin (B1682990) were evaluated for antiviral properties, with one thiocarboxamide acyclic nucleoside proving to be a potent agent against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov In another study, 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine (B1206715) were synthesized, and one compound, 5-propynyloxy-2'-deoxyuridine, was identified as a potent inhibitor of herpes simplex virus. nih.gov The integrity of the acetylene (B1199291) group was found to be crucial for this anti-herpes activity. nih.gov
Table 2: Antimicrobial and Antiviral Activity of Selected Analogues
| Compound Class | Specific Analogue | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|---|
| 5-Oxopyrrolidine Derivative | Hydrazone w/ 5-nitrothien-2-yl | S. aureus | MIC | <7.8 µg/mL | nih.gov |
| 5-Oxopyrrolidine Derivative | Hydrazone w/ benzylidene moiety | S. aureus | MIC | 3.9 µg/mL | nih.gov |
| 5-Oxopyrrolidine Derivative | Hydrazone w/ 5-nitrofuran-2-yl | L. monocytogenes | MIC | 7.8 µg/mL | nih.gov |
| Pyrazolopyrimidine Analogue | Thiocarboxamide derivative 5 | Human Cytomegalovirus | - | Active | nih.gov |
| Pyrazolopyrimidine Analogue | Thiocarboxamide derivative 5 | Herpes Simplex Virus-1 | - | Active | nih.gov |
Neuroprotective Activity Studies
Research into the neuroprotective effects of this compound and its direct analogues is an emerging field. However, the broader class of natural phenolic compounds, to which this molecule belongs, is well-regarded for its neuroprotective potential. nih.gov Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are often characterized by mitochondrial dysfunction, which leads to oxidative stress, inflammation, and apoptosis, ultimately causing neuronal cell death. nih.govnih.gov
Phenolic compounds are known to modulate various cellular functions that can counteract these neurodegenerative processes. nih.gov Studies on phenolic and carboxylic acids, for example, have been conducted on human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative research. nih.gov In one such study, pretreatment with phenolic compounds like protocatechuic aldehyde, vanillic acid, and trans-ferulic acid protected the neuronal cells from H₂O₂-induced toxicity. nih.gov These compounds were able to attenuate cell death, decrease levels of reactive oxygen species (ROS), and reduce apoptosis. nih.gov The protective mechanism involved the upregulation of key proteins such as sirtuin-1 (SIRT1), antioxidant enzymes (superoxide dismutase 2, catalase), and the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that phenolic compounds, as a class, represent a promising avenue for the development of therapies against neurodegeneration. nih.gov
Chemical Analogues, Derivatives, and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Analogues
The design and synthesis of novel analogues of phenylheptanoids are guided by established chemical principles and the desire to enhance biological efficacy and pharmacokinetic properties. Synthetic strategies often focus on modifying the heptenone backbone, altering substituents on the phenyl ring, and exploring different stereoisomeric forms.
The heptenone backbone, particularly the α,β-unsaturated ketone moiety, is a common feature in many bioactive natural products and is considered a key electrophilic center that can interact with biological nucleophiles. researchgate.netresearchgate.net Modifications to this part of the molecule can significantly impact its reactivity and, consequently, its biological activity. researchgate.net
Synthetic approaches to analogues of related compounds like gingerols and shogaols often involve aldol (B89426) condensation reactions to construct the carbon skeleton. wikipedia.org For instance, the synthesis of gingerol analogues has been achieved, which can then be dehydrated to the corresponding shogaol analogues. mdpi.com The α,β-unsaturated carbonyl system is a versatile functional group that can undergo various reactions, including Michael addition, which is often implicated in the mechanism of action of these compounds. researchgate.netrsc.org The reactivity of this system can be fine-tuned by introducing different substituents at the α- and β-positions. researchgate.net
Research on other α,β-unsaturated carbonyl compounds has shown that modifications to this moiety can lead to derivatives with altered biological profiles. mdpi.com The synthesis of analogues with variations in the length of the alkyl chain and the presence or absence of the double bond allows for a systematic investigation of the importance of the heptenone backbone for a specific biological activity.
The phenyl group and the hydroxyl group are critical components of many bioactive diarylheptanoids, contributing to their interaction with biological targets. The synthesis of analogues with different substitution patterns on the phenyl ring is a common strategy to probe the electronic and steric requirements for activity. For example, studies on 7-hydroxycoumarin derivatives involved the synthesis of a large series of compounds with various arylpiperazine moieties to explore their binding to serotonin (B10506) receptors. nih.gov
The position and presence of hydroxyl groups on the heptane (B126788) chain are also crucial. For instance, in the diarylheptanoid 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone, the hydroxyl group at C-5 is a key feature. elsevierpure.com The synthesis of analogues where this hydroxyl group is moved to other positions, or is absent, can help to elucidate its role in binding to target proteins. The synthesis of flavone (B191248) derivatives with hydroxyl groups at different positions has been shown to influence their ability to reverse multidrug resistance in cancer cells. nih.gov
The following table summarizes some synthetic modifications on related phenylheptanoid and coumarin (B35378) structures and their observed outcomes:
| Parent Compound Class | Modification | Synthetic Method | Observed Outcome on Activity | Reference |
| Gingerol/Shogaol | Variation of alkyl chain length | Aldol condensation followed by dehydration | Chain length influences anti-platelet aggregation activity. | mdpi.com |
| 7-Hydroxycoumarin | Introduction of different arylpiperazine moieties | Microwave-assisted synthesis | Altered binding affinity to 5-HT1A and 5-HT2A receptors. | nih.gov |
| Flavone | Variation of hydroxyl and methoxy (B1213986) substituents | Multi-step organic synthesis | Influenced the reversal of BCRP/ABCG2-mediated drug resistance. | nih.gov |
Many bioactive natural products exist as single stereoisomers, and their biological activity is often highly dependent on their stereochemistry. The synthesis of specific stereoisomers of diarylheptanoids is an important area of research to understand the three-dimensional requirements for their interaction with biological targets.
For example, the asymmetric synthesis of (R)-5-Hydroxy-1,7-diphenyl-3-heptanone has been reported, which has been shown to ameliorate oxidative stress. medchemexpress.com The synthesis of chiral diarylheptanoids often involves the use of chiral catalysts or starting materials to control the stereochemistry at the hydroxyl-bearing carbon. The development of synthetic routes to enantiomerically pure compounds is essential for evaluating the pharmacological properties of individual stereoisomers and can lead to the discovery of more potent and selective drug candidates.
Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For diarylheptanoids and related compounds, the key pharmacophoric features generally include:
Aromatic rings: These are involved in π-π stacking and hydrophobic interactions with the target protein. nih.gov
Hydroxyl groups: These can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding site. nih.gov
The α,β-unsaturated ketone system: This can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in the target protein, or participate in other non-covalent interactions. researchgate.netresearchgate.net
The flexible heptane chain: The length and flexibility of this linker are important for positioning the aromatic rings and other functional groups correctly within the binding pocket.
Studies on gingerols and shogaols have shown that the length of the alkyl side chain can influence their anti-inflammatory and anti-platelet aggregation activities. mdpi.commdpi.com For diarylheptanoids, the presence and position of methoxy and hydroxyl groups on the phenyl rings are critical determinants of their cytotoxic and other biological activities. nih.gov The development of sub-pharmacophore models can also be a useful strategy for identifying smaller, novel bioactive molecules. nih.gov
Computational Approaches to SAR (e.g., QSAR modeling, Molecular Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for understanding the SAR of bioactive compounds and for designing new analogues. nih.govyoutube.comjsr.org
QSAR modeling attempts to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For example, QSAR studies on a series of ultra-short glucagon-like peptide-1 receptor agonists helped to understand the contribution of different amino acid residues to their potency. mdpi.com
Molecular docking simulates the binding of a ligand to the active site of a target protein, providing insights into the binding mode and the key interactions involved. nih.govf1000research.com Docking studies on diarylheptanoids isolated from Garuga pinnata have shown that these compounds can bind to the EGFR protein with significant affinity, and the number of methoxy groups influences their cytotoxic properties. nih.gov The free binding energy and inhibitory constant are key parameters obtained from docking studies that help in ranking the potential of different analogues. nih.gov
The following table presents examples of computational studies on related compound classes and their key findings:
| Compound Class | Computational Method | Target Protein | Key Findings | Reference |
| Diarylheptanoids | Molecular Docking | EGFR | Garuganins 3 and 5 showed strong binding affinity, with the number of methoxy groups affecting cytotoxicity. | nih.gov |
| Diarylheptanoids | Molecular Docking | Pancreatic Lipase | 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone showed inhibitory activity. | elsevierpure.com |
| Cathinone Analogues | Molecular Docking | Dopamine Transporter (DAT) | Potency as DA uptake inhibitors correlates with the length of the aliphatic side chain. | nih.gov |
| Hydroxycoumarin Derivatives | Molecular Docking | 5-HT1A/5-HT2A Receptors | Predicted binding affinities that guided the synthesis of new antagonists. | nih.gov |
These computational approaches, in conjunction with experimental synthesis and biological evaluation, are invaluable for the rational design of novel and more potent analogues of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one and related compounds.
Potential Non Biological and Industrial Applications of 5 Hydroxy 2 Methyl 7 Phenylhept 1 En 3 One
Role as a Versatile Synthetic Intermediate in Organic Synthesis
There is no documented evidence to suggest that 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one serves as a versatile synthetic intermediate in organic synthesis. Searches for synthetic routes utilizing this compound as a precursor or key building block for other complex molecules did not yield any specific examples or methodologies. While structurally related compounds may be employed in various synthetic pathways, the specific role of this compound remains uncharacterized in the available literature.
Applications in Material Science (e.g., Polymer Chemistry, Dyes)
The potential applications of this compound in material science, including its use in polymer chemistry or as a component in the synthesis of dyes, are not described in any published research. There are no indications that this compound has been investigated for properties that would make it suitable for these applications, such as polymerization potential or chromophoric characteristics.
Catalytic Properties or Ligand Development
Information regarding any intrinsic catalytic properties of this compound or its use in the development of ligands for catalysis is absent from the scientific record. The structural features of the molecule have not been identified in the context of known catalysts or ligand scaffolds.
Agricultural Applications (e.g., Allelopathy, Pest Control)
There is no available data to support any agricultural applications for this compound. Studies concerning its potential for allelopathy or as an agent for pest control have not been reported.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The core structure of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one features an α,β-unsaturated ketone, a common motif in organic synthesis. Future research will undoubtedly focus on developing more efficient and environmentally friendly methods for its synthesis. Current strategies for constructing similar structures, such as the Claisen-Schmidt condensation, often rely on harsh reaction conditions.
Key areas for advancement include:
Green Catalysis: The use of green catalysts, such as choline hydroxide in aqueous media, has shown promise for the synthesis of α,β-unsaturated ketones, offering high yields and eliminating the need for chromatographic separation. Exploring similar catalytic systems for the synthesis of this compound could significantly improve the sustainability of its production.
Solvent-Free Conditions: The development of solvent-free reaction conditions, for instance, using Hβ zeolite to catalyze the reaction between alkynes and aldehydes, presents another avenue for sustainable synthesis.
Metal-Free Approaches: There is a growing demand for metal-free synthetic methods to reduce costs and potential toxicity. Acid-mediated hydrosulfonylation of α,β-unsaturated ketones offers a metal-free alternative that could be adapted for the synthesis of this compound's analogs.
Catalytic Systems: The use of single-atom catalysts, such as cobalt, for the synthesis of α,β-unsaturated ketones from alcohols is an emerging area with potential for high efficiency and selectivity.
Deeper Mechanistic Understanding of Biological Activities
Given its structural similarity to gingerols and shogaols, this compound is likely to possess interesting biological activities. These parent compounds are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. A crucial future direction will be to elucidate the specific mechanisms of action of this compound.
Research should focus on:
Molecular Targets: Identifying the specific cellular and molecular targets through which this compound exerts its effects. For instance, gingerols and shogaols are known to interact with various signaling pathways, including the NF-κB and MAPK pathways.
Structure-Activity Relationships (SAR): A detailed understanding of how the structural features of this compound and its analogs correlate with their biological activity is essential. The presence of the α,β-unsaturated carbonyl moiety in shogaols, for example, is believed to be crucial for some of their enhanced biological effects compared to gingerols.
In Vitro and In Vivo Studies: Comprehensive preclinical studies using both cell-based assays and animal models are necessary to validate the therapeutic potential and understand the physiological effects of this compound.
Exploration of Novel Analogues with Enhanced Bioactivity or Selectivity
The synthesis and evaluation of novel analogs of this compound is a promising strategy for developing compounds with improved therapeutic properties. By systematically modifying the core structure, it may be possible to enhance potency, selectivity, and pharmacokinetic profiles.
Future synthetic efforts could explore:
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can significantly impact biological activity.
Alterations to the Heptenone Chain: Varying the length of the alkyl chain and the position and nature of functional groups can influence the compound's interaction with biological targets. Studies on gingerol analogs have shown that changes in the alkyl chain length affect their anti-platelet aggregation activity.
Introduction of Heterocycles: Replacing or incorporating heterocyclic rings into the structure can lead to novel compounds with unique biological properties. For example, the synthesis of shogaol analogues incorporating a thiophene ring has been reported to yield compounds with potent anti-inflammatory activity.
| Parent Compound | Analog | Modification | Observed Effect |
| -Gingerol | -Paradol | Reduction of the keto group | Enhanced anti-platelet aggregation activity |
| -Shogaol | Thiophene-containing analogs | Replacement of the pentyl group with thiophene derivatives | Increased anti-inflammatory and NRF2 activating properties |
| -Gingerol | Aza--gingerol (A6G) | Replacement of a carbon with a nitrogen to form an amide | Improved stability and protective effect against metabolic syndrome |
Advanced Analytical Method Development for Trace Analysis
To accurately study the pharmacokinetics, metabolism, and potential presence of this compound in biological and environmental samples, the development of sensitive and selective analytical methods is crucial.
Future research in this area should focus on:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique has proven to be a powerful tool for the identification and quantification of gingerol-related compounds in complex matrices like dietary supplements. Developing specific HPLC-MS/MS methods for this compound will be essential.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-ToF-MS): This high-resolution mass spectrometry technique can be used for the comprehensive characterization and quantification of the target compound and its metabolites.
Method Validation: Rigorous validation of any newly developed analytical method is necessary to ensure its accuracy, precision, and reliability for its intended application.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.
Applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data for gingerols and other natural products to predict the biological activities, molecular targets, and potential side effects of novel analogs of this compound.
De Novo Design: Generative AI models can be used to design new molecules with desired properties, providing a starting point for synthetic efforts.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) modeling, enhanced by AI, can provide valuable insights into the chemical features that govern the biological activity of this class of compounds.
Analysis of Large Datasets: AI can efficiently analyze large datasets from high-throughput screening and "omics" studies to identify promising lead compounds and understand their mechanisms of action.
A significant challenge in applying AI to natural product research is the availability of large, high-quality, and standardized datasets for training the models.
Q & A
Q. Methodological Answer :
- In silico docking : Use molecular modeling tools (AutoDock, Schrödinger) to predict binding affinities with target receptors.
- Synthetic analogs : Modify the phenyl or hydroxyl groups systematically and assay activity changes.
- Pharmacophore mapping : Identify critical functional groups via 3D-QSAR models .
- In vitro assays : Pair computational predictions with enzyme inhibition or receptor-binding studies .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation exposure (per SDS Section 4.1) .
- Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .
- First aid : Immediate eye rinsing (15+ minutes) and medical consultation if irritation persists .
Advanced: How can researchers design experiments to investigate metabolic pathways of this compound in vitro?
Q. Methodological Answer :
- Hepatocyte or microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH to identify phase I metabolites.
- LC-HRMS/MS : Detect and characterize metabolites using high-resolution mass spectrometry.
- CYP enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4, 2D6) to predict drug-drug interactions .
Advanced: What analytical approaches are recommended for resolving conflicting spectral data (e.g., NMR vs. XRD)?
Q. Methodological Answer :
- Crystallography : Perform single-crystal XRD to resolve stereochemical ambiguities.
- Dynamic NMR : Use variable-temperature NMR to study conformational equilibria.
- Computational chemistry : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
